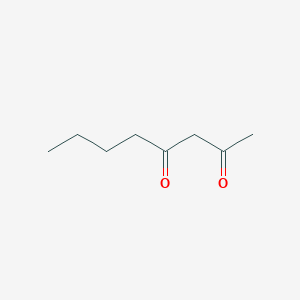
2,4-Octanedione
Cat. No. B081228
Key on ui cas rn:
14090-87-0
M. Wt: 142.2 g/mol
InChI Key: GJYXGIIWJFZCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05204465
Procedure details


Metallic sodium (0.3 g, 13 mmol) was added to a liquid ammonia solution (400 ml). After the mixture was dyed blue, iron nitrate hydrate (0.13 g, 0.3 mmol) was added and then again metallic sodium (12.6 g, 0.55 mol) was added. After completion of the NaNH2 formation, a solution of acetylacetone (30 g, 299 mmol) in ethyl ether (20 ml) was added within 10 minutes at -78° C. After 20 minutes, propyl bromide (28.2 g, 299.6 mmol) was added by instillation within 25 minutes. After further stirring for 50 minutes, ethyl ether (100 ml) was added and the ammonia was evaporated. After about 12 hours, the mixture was extracted with ethyl ether 3 times (50 ml each) and the combined organic phases were washed twice with an NaCl solution (50 ml each) and dried on Na2SO4. After removal of the solvent, 33 g of 2,4-octanedion was obtained. After vacuum distillation (13.5 mbars, 78° C.), 22.59 g of 2,4-octanedion, corresponding to a yield of 52.9 percent, was obtained as a colorless oil.

[Compound]
Name
NaNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
iron nitrate hydrate
Quantity
0.13 g
Type
catalyst
Reaction Step Four




Name
Yield
52.9%
Identifiers


|
REACTION_CXSMILES
|
N.[Na].[C:3]([CH2:6][C:7](=[O:9])[CH3:8])(=[O:5])[CH3:4].[CH2:10](Br)[CH2:11][CH3:12]>C(OCC)C.O.[N+]([O-])([O-])=O.[Fe+2].[N+]([O-])([O-])=O.[Na]>[CH3:8][C:7](=[O:9])[CH2:6][C:3](=[O:5])[CH2:4][CH2:10][CH2:11][CH3:12] |f:5.6.7.8,^1:1,28|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
[Compound]
|
Name
|
NaNH2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
28.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)Br
|
Step Four
|
Name
|
iron nitrate hydrate
|
|
Quantity
|
0.13 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After further stirring for 50 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ammonia was evaporated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After about 12 hours
|
|
Duration
|
12 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl ether 3 times (50 ml each)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed twice with an NaCl solution (50 ml each)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(CCCC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33 g | |
| YIELD: PERCENTYIELD | 52.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
